N-butyl-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide
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Description
N-butyl-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H25FN4O2S and its molecular weight is 428.53. The purity is usually 95%.
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Scientific Research Applications
Chemical Modification and Therapeutic Potential
N-butyl-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide represents a chemical structure that's a part of broader research focusing on the modification of specific molecular frameworks to enhance their therapeutic potential. For instance, a study on the modification of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide revealed the potential of chemical modifications in enhancing pharmacological profiles. The study demonstrated the exploration of analogs with varied pharmacological profiles and tolerability, hinting at the vast potential of chemical modifications in drug design and development (Nie et al., 2020).
Role in Anti-Angiogenic and DNA Cleavage Activities
Compounds related to this compound, such as N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, have been studied for their anti-angiogenic properties and DNA cleavage capabilities. These studies reflect the potential of such compounds in cancer treatment by inhibiting the formation of blood vessels (angiogenesis) and interacting with DNA, which is crucial for the proliferation of cancer cells. Notably, derivatives like 10a, 10b, 10c, 12b, 14b, and 14c showed significant activities in these areas, indicating the potential therapeutic applications of such compounds (Kambappa et al., 2017).
Properties
IUPAC Name |
N-butyl-1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2S/c1-2-3-10-24-20(28)14-8-11-27(12-9-14)22-25-18-16(13-30-19(18)21(29)26-22)15-6-4-5-7-17(15)23/h4-7,13-14H,2-3,8-12H2,1H3,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTQYTMYYWPDLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCN(CC1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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